molecular formula C23H38N2O B12011590 N'-Benzylidenehexadecanohydrazide CAS No. 767332-67-2

N'-Benzylidenehexadecanohydrazide

Cat. No.: B12011590
CAS No.: 767332-67-2
M. Wt: 358.6 g/mol
InChI Key: GYKSRJSKTNFONI-DARPEHSRSA-N
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Description

N’-Benzylidenehexadecanohydrazide: is an organic compound with the molecular formula C23H38N2O It is a hydrazone derivative, characterized by the presence of a benzylidene group attached to a hexadecanohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidenehexadecanohydrazide typically involves the condensation reaction between hexadecanohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Hexadecanohydrazide+BenzaldehydeN’-Benzylidenehexadecanohydrazide+Water\text{Hexadecanohydrazide} + \text{Benzaldehyde} \rightarrow \text{N'-Benzylidenehexadecanohydrazide} + \text{Water} Hexadecanohydrazide+Benzaldehyde→N’-Benzylidenehexadecanohydrazide+Water

The reaction conditions often include:

    Temperature: Reflux (approximately 78-80°C for ethanol)

    Catalyst: Acidic catalysts like acetic acid can be used to enhance the reaction rate.

    Time: The reaction typically proceeds for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’-Benzylidenehexadecanohydrazide may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidenehexadecanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products Formed

    Oxidation: Oxidized derivatives such as benzylidenehexadecanoic acid.

    Reduction: Reduced products like benzylhexadecanohydrazine.

    Substitution: Substituted benzylidene derivatives depending on the electrophile used.

Scientific Research Applications

N’-Benzylidenehexadecanohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-Benzylidenehexadecanohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The benzylidene group can interact with proteins and enzymes, potentially inhibiting their activity. The hydrazone moiety can also form reactive intermediates that can modify biomolecules.

Comparison with Similar Compounds

N’-Benzylidenehexadecanohydrazide can be compared with other hydrazone derivatives, such as:

    N’-Benzylideneoctadecanohydrazide: Similar structure but with an octadecane backbone.

    N’-Benzylidenehexanohydrazide: Shorter alkyl chain compared to hexadecanohydrazide.

    N’-Benzylidene-2-hydroxybenzohydrazide: Contains a hydroxyl group, adding different chemical properties.

The uniqueness of N’-Benzylidenehexadecanohydrazide lies in its specific alkyl chain length and the presence of the benzylidene group, which confer distinct physical and chemical properties.

Properties

CAS No.

767332-67-2

Molecular Formula

C23H38N2O

Molecular Weight

358.6 g/mol

IUPAC Name

N-[(E)-benzylideneamino]hexadecanamide

InChI

InChI=1S/C23H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(26)25-24-21-22-18-15-14-16-19-22/h14-16,18-19,21H,2-13,17,20H2,1H3,(H,25,26)/b24-21+

InChI Key

GYKSRJSKTNFONI-DARPEHSRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1

Origin of Product

United States

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